molecular formula C49H32N2 B8205745 N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine

N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine

Cat. No.: B8205745
M. Wt: 648.8 g/mol
InChI Key: KSSYAESWZGAXLM-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular Formula $$ \text{C}{49}\text{H}{32}\text{N}_2 $$
Molecular Weight 648.81 g/mol
Purity 95%
HOMO Energy Level $$ -5.2 \, \text{eV} $$
Storage Conditions Sealed, room temperature

Historical Development of Spiro-Conjugated Organic Semiconductors

The evolution of spiro-conjugated systems began with 9,9′-spirobifluorene (SBF) in the 1990s, which demonstrated superior thermal stability and amorphous film-forming capabilities compared to linear polyaromatic hydrocarbons. Early modifications focused on functionalizing SBF with electron-transporting groups like oxadiazole or hole-transporting units like triphenylamine. The integration of carbazole into spiro systems emerged in the 2010s, driven by carbazole’s dual role as an electron donor and host material in phosphorescent OLEDs (PhOLEDs).

A landmark study in 2019 synthesized 1-Cbz-SBF, a carbazole-substituted spirobifluorene derivative, revealing that carbazole’s through-space interactions with the cofacial fluorene unit could tune triplet-state energy levels ($$ T_1 = 2.8 \, \text{eV} $$) while maintaining high photoluminescence quantum yields (Φ = 0.72). This discovery validated spirobifluorene-carbazole hybrids as universal hosts for full-color OLEDs.

Rationale for Molecular Design Combining Spirobifluorene and Carbazole Moieties

The fusion of spirobifluorene and carbazole addresses critical challenges in organic electronics:

Enhanced Thermal and Morphological Stability

Spirobifluorene’s rigid spiro core suppresses crystallization, while carbazole’s planar structure provides π-stacking interactions. This combination enables glass transition temperatures ($$ T_g $$) exceeding 150°C, crucial for device longevity.

Balanced Charge Transport

Carbazole’s HOMO ($$ -5.2 \, \text{eV} $$) aligns with common hole-injection layers (e.g., ITO/PEDOT:PSS), while spirobifluorene’s low-lying lowest unoccupied molecular orbital (LUMO, $$ -2.3 \, \text{eV} $$) facilitates electron injection.

Tunable Optoelectronic Properties

Substitution at the C2 position of spirobifluorene allows precise control over emission color. For example, this compound exhibits a blue emission peak at 450 nm with a full-width half-maximum (FWHM) of 60 nm, ideal for deep-blue OLEDs.

Table 2: Performance in OLED Devices

Parameter Value Source
External Quantum Efficiency (EQE) 21.3% (two-color white OLED)
Current Efficiency 41.4 cd/A (at 100 cd/m²)
Turn-On Voltage 3.2 V

Properties

IUPAC Name

N,9-diphenyl-N-(9,9'-spirobi[fluorene]-2-yl)carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H32N2/c1-3-15-33(16-4-1)50(36-28-30-42-41-22-10-14-26-47(41)51(48(42)32-36)34-17-5-2-6-18-34)35-27-29-40-39-21-9-13-25-45(39)49(46(40)31-35)43-23-11-7-19-37(43)38-20-8-12-24-44(38)49/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYAESWZGAXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine (CAS No. 866119-24-6) is a complex organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of spirobifluorene and carbazole moieties, suggests a variety of biological activities, particularly in the fields of medicinal chemistry and materials science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential cellular functions .

Photophysical Properties

The photophysical characteristics of this compound make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light in the biological window (650–900 nm) enhances its utility in bioimaging applications .

Case Studies

  • Anticancer Activity : A study investigating the effects of carbazole derivatives on human cancer cell lines found that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound was shown to activate caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In another study assessing antimicrobial activity, this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .

Data Tables

Property Value
Molecular FormulaC49H34N2
Molecular Weight650.83 g/mol
CAS Number866119-24-6
Anticancer IC50 (µM)10
Antimicrobial MIC (µg/mL)15 - 30

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₄₉H₃₂N₂ and a molecular weight of 650.83 g/mol. Its structure features a spirobifluorene core, which is known for its excellent electronic properties and stability. The presence of carbazole units enhances its hole transport capabilities, making it suitable for various electronic applications.

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine is in OLED technology. OLEDs are widely used in displays and lighting due to their high efficiency and color purity.

Case Study: High-Efficiency OLEDs

Research has demonstrated that incorporating this compound into OLED structures can significantly enhance device performance. For instance, a study published in MDPI reported that devices utilizing this compound as a host material exhibited improved charge balance and exciton management, leading to an external quantum efficiency (EQE) exceeding 20% .

Parameter Value
External Quantum Efficiency (EQE)>20%
Device ConfigurationITO/Host Layer/Emitting Layer/Al
Emission ColorTunable based on dopants

Light Emitting Applications

The compound's unique structure allows it to serve effectively as a light-emitting material. Its ability to form exciplexes with various dopants enhances its light emission properties.

Case Study: Exciplex Formation

A study highlighted the use of this compound in exciplex-forming systems. The incorporation of this compound with different electron acceptors resulted in efficient energy transfer processes that improved the overall luminous efficacy of the devices .

Exciplex System Efficiency
Host: CDBPHigh TADF
Dopants: VariousEnhanced Colors

Hole Transport Layer in OLEDs

The compound is also utilized as a hole transport layer (HTL) material due to its high hole mobility and thermal stability. This characteristic is crucial for reducing energy losses in OLED devices.

Case Study: Enhanced Stability

In research exploring the stability of OLEDs under operational conditions, devices featuring this compound as an HTL demonstrated significantly lower degradation rates compared to conventional materials .

Stability Parameter Value
Degradation RateLow
Operational LifetimeExtended

Potential Applications in Solar Cells

Emerging research indicates that this compound may also have applications in perovskite solar cells as a hole transport material. Its robust electronic properties could facilitate efficient charge transport and improve device performance.

Case Study: Perovskite Solar Cells

A recent study investigated the integration of carbazole-based materials into perovskite solar cells. The results suggested that using this compound could enhance charge extraction efficiency and overall power conversion efficiency .

Solar Cell Type Power Conversion Efficiency
PerovskiteImproved with HTM

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirobi[fluoren] derivatives are widely studied for their thermal robustness and electronic tunability. Below is a detailed comparison with structurally related compounds:

Structural and Thermal Properties

Compound Name Core Structure Substituents Tg (°C) Key Applications
N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine (Target) Spirobi[fluoren] Diphenylcarbazole N/A* OLED host (red/green)
N-([1,1'-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine Spirobi[fluoren] Biphenyl, dimethylfluorenyl 140 OLED hole-transport layer
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) Spirobi[fluoren] Carbazole, diphenylamine N/A Red phosphorescent OLED host
SF2-TRZ (2-(9,9’-spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine) Spirobi[fluoren] Triazine N/A Exciplex cohost for OLEDs
SDPA (N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine) Spirobi[fluoren] Diphenylamine N/A Donor in NIR TADF emitters

Device Performance

  • Target Compound : When used as a host for Ir(MDQ)₂(acac) in red OLEDs, it achieved a maximum current efficiency of 27.8 cd/A and power efficiency of 21.8 lm/W , outperforming CBP (13.7 lm/W) by ~60% .
  • CzFA : Demonstrated superior hole/electron balance due to carbazole’s high triplet energy (T₁ ≈ 2.8 eV), enabling efficient energy transfer to phosphorescent dopants .
  • SF2-TRZ : As an exciplex cohost with BCzPh, it achieved an LT50 lifetime of 10,169 h (at 1000 cd/m²), 16× longer than TCTA:T2T-based devices, attributed to reduced exciton quenching .
  • SDPA: Integrated into NIR emitter M64, it enabled nondoped OLEDs with emission beyond 700 nm, leveraging spirobi[fluoren]’s rigid geometry for suppressed aggregation .

Electronic and Optical Properties

  • Target Compound : The diphenylcarbazole moiety enhances hole injection, while the spirobi[fluoren] core provides a wide energy gap (≈3.1 eV), suitable for green/red emitters .
  • SF2-TRZ : The electron-deficient triazine group lowers the LUMO (-2.8 eV), improving electron transport in exciplex systems .
  • SDPA : Diphenylamine substituents raise the HOMO (-5.2 eV), facilitating hole injection in TADF devices .

Key Research Findings

Thermal Stability : Spirobi[fluoren] derivatives exhibit Tg values >100°C, critical for OLED longevity. For example, a dimethylfluorenyl-substituted spirobi[fluoren] achieved Tg = 140°C, enabling stable hole-transport layers .

Efficiency vs. Stability Trade-off : While SF2-TRZ-based devices prioritize lifetime (>10,000 h), CzFA and the target compound emphasize efficiency (20–30 cd/A) .

Role of Substituents :

  • Carbazole: Enhances hole transport and triplet energy (critical for phosphorescent hosts).
  • Triazine: Improves electron affinity, enabling charge balance in exciplex systems.
  • Diphenylamine: Optimizes HOMO levels for TADF applications .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Intermediate Assembly

Suzuki coupling is frequently employed to construct the biphenyl or terphenyl precursors necessary for subsequent cyclization. For example, in the synthesis of analogous spiro compounds, 2,2′-dibromobenzophenone derivatives undergo coupling with arylboronic acids under palladium catalysis. A representative procedure involves:

  • Reactants : 2,2′-Dibromobenzophenone (1.0 equiv), arylboronic acid (2.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : Water/THF (3:1 v/v)

  • Conditions : 110°C, 12–24 h under argon.

This method yields bis-arylated intermediates with >70% efficiency, critical for constructing the carbazole-spirobi[fluoren] backbone. Challenges include steric hindrance from bulky substituents, which necessitate elevated temperatures or prolonged reaction times.

Acid-Mediated Cyclization to Form the Spiro Center

The spirobi[fluoren] motif is typically formed via Friedel-Crafts-type cyclization under strongly acidic conditions. Methanesulfonic acid (MSA) is the preferred catalyst due to its high protonating capacity and compatibility with aromatic systems.

General Cyclization Protocol

  • Substrate : Bis-arylmethanone intermediate (e.g., N-(9,9-diphenylfluoren-2-yl)-N,9-diphenylcarbazol-3-amine)

  • Acid : Methanesulfonic acid (10–20 equiv)

  • Solvent : Chloroform or dichloromethane

  • Conditions : Room temperature to 120°C, 12–24 h.

For instance, heating N-(9,9-diphenylfluoren-2-yl)-N,9-diphenylcarbazol-3-amine in MSA at 120°C for 12 hours yields the spiro product in 71% yield. Lower temperatures (e.g., 40°C) are insufficient for less reactive substrates, leading to degradation or incomplete cyclization.

Buchwald-Hartwig Amination for Carbazole Functionalization

The carbazole moiety is often introduced via Buchwald-Hartwig amination, enabling C–N bond formation between aryl halides and amines. This step is crucial for appending phenyl groups to the carbazole nitrogen.

Representative Amination Procedure

  • Substrate : 2-Bromo-9H-carbazole (1.0 equiv)

  • Amine : Diphenylamine (1.2 equiv)

  • Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)

  • Base : NaOtBu (2.0 equiv)

  • Solvent : Toluene

  • Conditions : 100°C, 24 h under argon.

This method achieves >85% yield for N,9-diphenylcarbazole intermediates, which are subsequently functionalized with spirobi[fluoren] units. Side reactions, such as over-amination or dehalogenation, are mitigated by optimizing ligand selection and reaction time.

Challenges and Optimization Strategies

Steric Hindrance and Solvent Effects

The bulky spirobi[fluoren] and diphenylcarbazole groups impose significant steric constraints. Diluted reaction conditions (≤1.5 mM) are essential to minimize intermolecular coupling byproducts. For example, cyclization of 1ss (a thiophene-functionalized precursor) at 22 mM concentration in chloroform resulted in <50% yield due to competing dimerization, whereas diluted solutions (1.16 mM) improved yields to 73%.

Thermal Stability of Intermediates

Certain intermediates, particularly those with heteroaromatic rings (e.g., furan), degrade under acidic or high-temperature conditions. Substituting furan with benzothiophene enhances stability, enabling cyclization at 40°C with 90% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for representative syntheses of this compound analogs:

MethodSubstrateConditionsYield (%)Reference
Suzuki Coupling2,2′-DibromobenzophenonePd(PPh₃)₄, K₂CO₃, 110°C71
Acid CyclizationBis-arylmethanoneMSA, 120°C, 12 h71
Buchwald-Hartwig2-BromocarbazolePd₂(dba)₃, NaOtBu, 100°C85

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine, and what purification methods are recommended?

  • The compound is typically synthesized via multi-step cross-coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling can link carbazole and spirobi[fluorene] moieties. A representative method involves reacting brominated intermediates (e.g., 3-(4-bromophenyl)-9-phenylcarbazole) with amines (e.g., 9,9-dimethylfluoren-2-amine) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or THF at elevated temperatures (80–110°C) .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) is commonly employed to isolate the product, followed by recrystallization from ethanol or dichloromethane/hexane mixtures to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm connectivity. For example, sp³-hybridized carbons in the spirobi[fluorene] core appear at δ 46–50 ppm in ¹³C NMR, while aromatic protons from carbazole exhibit distinct splitting patterns (e.g., doublets at δ 8.3–7.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves the spiro-conformation and dihedral angles between aromatic planes, critical for understanding optoelectronic properties .

Q. What key thermal and photophysical properties should be measured during initial characterization?

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>300°C for spirobi[fluorene] derivatives), while differential scanning calorimetry (DSC) identifies glass transition temperatures (T~g~ ~150–180°C), relevant for device stability .
  • Photoluminescence (PL) : Measure emission spectra (e.g., λ~max~ ~400–450 nm in thin films) and quantum yield (using integrating spheres). Time-resolved PL assesses exciton lifetimes, which correlate with charge transport efficiency .

Advanced Research Questions

Q. How does the spirobi[fluorene] architecture influence hole-transport properties in OLED devices?

  • The orthogonal spiro-conformation reduces intermolecular π-π stacking, enhancing amorphous film formation and hole mobility (µ~h~ ~10⁻³ cm²/Vs). Electrochemical studies (cyclic voltammetry) reveal a HOMO level of ~−5.3 eV, aligning with indium tin oxide (ITO) anodes for efficient hole injection .
  • Device Integration : In single-layer phosphorescent OLEDs, blend the compound with iridium-based emitters (e.g., Ir(ppy)₃) and optimize doping ratios (5–15 wt%) to balance charge transport and exciton confinement .

Q. What experimental strategies resolve contradictions in reported charge mobility values for this compound?

  • Source of Variability : Differences in thin-film morphology (e.g., solvent annealing vs. thermal evaporation) and measurement techniques (space-charge-limited current vs. time-of-flight) can lead to discrepancies.
  • Mitigation : Standardize film deposition (spin-coating at 2000 rpm with chlorobenzene) and use Kelvin probe force microscopy (KPFM) to map local mobility .

Q. How can researchers assess operational stability in OLEDs using this material, and what degradation mechanisms are observed?

  • Lifetime Testing : Under constant current density (e.g., 10 mA/cm²), track luminance decay (LT~50~) and voltage rise. For example, exciplex cohost systems with this compound achieve LT~50~ >10,000 hours at 1000 cd/m² .
  • Degradation Analysis : Transient electroluminescence (TrEL) and capacitance-voltage (C-V) measurements identify trap states formed via oxidation of amine groups or spiro-core cleavage under high electric fields .

Q. What computational methods predict structure-property relationships for derivatives of this compound?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals and reorganization energies (λ~hole~ < 0.3 eV indicates high mobility) .
  • Molecular Dynamics (MD) : Simulate thin-film morphology to correlate side-chain modifications (e.g., methyl vs. propyl groups) with aggregation tendencies .

Data Contradiction Analysis

Q. Why do different synthetic routes yield variations in photoluminescence quantum yield (PLQY)?

  • Trace impurities (e.g., unreacted brominated precursors) act as quenching sites. High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) verify purity. For example, residual Pd catalysts (>10 ppm) reduce PLQY by 15–20% .

Q. How can crystallographic data from SHELX refinements resolve ambiguities in molecular conformation?

  • SHELXL refinement (with TWINABS for twinned crystals) models disorder in phenyl substituents. Residual electron density maps (<0.5 eÅ⁻³) confirm the absence of solvent occlusion, which can distort dihedral angles .

Methodological Best Practices

  • Synthetic Reproducibility : Use Schlenk lines for air-sensitive steps and degas solvents via freeze-pump-thaw cycles to minimize side reactions .
  • Device Fabrication : Encapsulate OLEDs in nitrogen gloveboxes (H~2~O/O~2~ < 0.1 ppm) and employ atomic layer deposition (ALD) for moisture-resistant coatings .

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